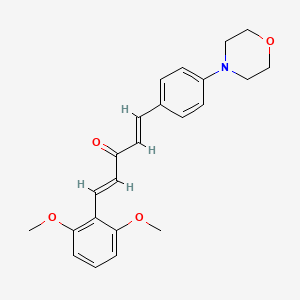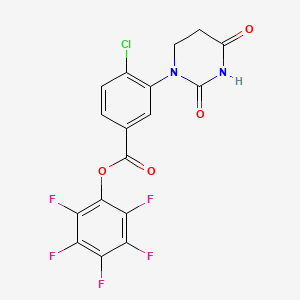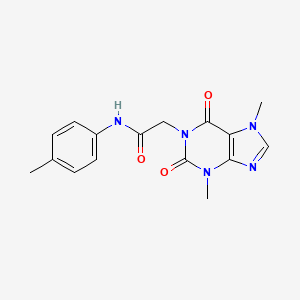
T-1-Pmpa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of T-1-Pmpa typically involves the reaction of PMPA with a chlorination agent to obtain PMPA-2Cl. This intermediate is then reacted with phenol and L-alanine isopropyl ester in a one-pot method to yield this compound . The reaction conditions are mild, and the raw materials are readily available, making this method suitable for industrial production .
Industrial Production Methods: The industrial production of this compound follows a streamlined process that involves fewer steps and lower costs. The key transformation in the synthesis is a more convergent one-step procedure, which improves the yield and reduces the need for problematic reagents .
Chemical Reactions Analysis
Types of Reactions: T-1-Pmpa undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include chlorination agents like sulfoxide chloride, phosphorus chloride, and oxalyl chloride . The reactions are typically carried out under mild conditions to ensure high yields and purity.
Major Products Formed: The major products formed from the reactions involving this compound are derivatives that retain the core structure of the compound while introducing functional groups that enhance its biological activity .
Scientific Research Applications
T-1-Pmpa has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a potent inhibitor of PSMA, making it valuable for studying prostate cancer . In medicine, this compound is being explored for its potential use in targeted cancer therapies and molecular imaging .
Mechanism of Action
The mechanism of action of T-1-Pmpa involves its binding to the active site of PSMA, thereby inhibiting its enzymatic activity . This inhibition is crucial for preventing the progression of prostate cancer, as PSMA is overexpressed in prostate cancer cells . The molecular targets of this compound include the zinc-binding group in the PSMA active site, which is essential for its catalytic function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to T-1-Pmpa include other PSMA inhibitors such as 2-(phosphonomethyl)pentanedioic acid (2-PMPA) and various fluorine-18 labeled PSMA ligands .
Uniqueness: This compound is unique due to its high affinity and specificity for PSMA, making it a valuable tool for both diagnostic and therapeutic applications in prostate cancer . Its ability to inhibit PSMA with high selectivity sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H17N5O3 |
|---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17N5O3/c1-10-4-6-11(7-5-10)18-12(22)8-21-15(23)13-14(17-9-19(13)2)20(3)16(21)24/h4-7,9H,8H2,1-3H3,(H,18,22) |
InChI Key |
VLJCBQHKTQNXIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(N=CN3C)N(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


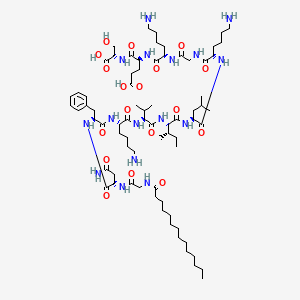
![6-(2-chloropyridin-3-yl)-N-(4-methylsulfanylphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12367136.png)
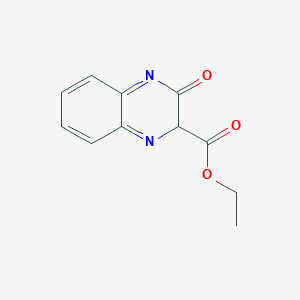

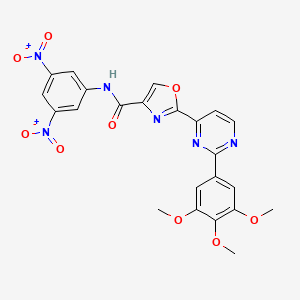
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
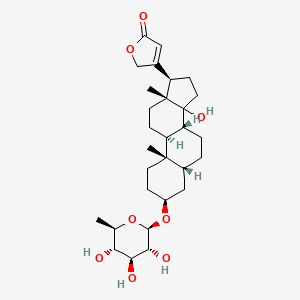
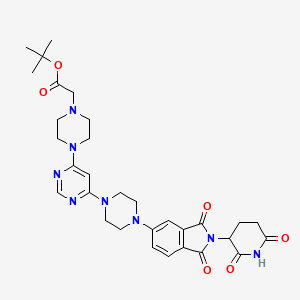
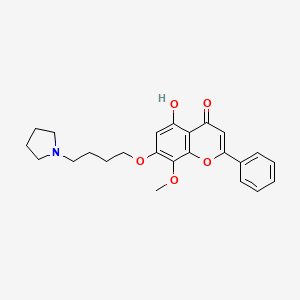
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
